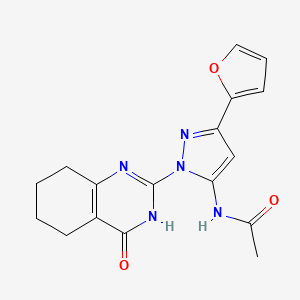
(Z)-N'-((2-bromobenzoyl)oxy)nicotinimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-N’-((2-bromobenzoyl)oxy)nicotinimidamide” is an organic compound. The naming of this compound follows the IUPAC rules for organic compounds with functional groups .
Molecular Structure Analysis
The molecular structure of “(Z)-N’-((2-bromobenzoyl)oxy)nicotinimidamide” can be determined by its IUPAC name. The “Z” indicates the relative positions of the highest-priority groups on each carbon of the double bond . The “N’-((2-bromobenzoyl)oxy)” part suggests the presence of a nitrogen atom bonded to a 2-bromobenzoyl group via an oxygen atom .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Research has shown that certain oxazolidinones, a class of antibacterial agents, can be improved in terms of their safety profile by modifying their chemical structure. Specifically, replacing the conventional acetamide functionality found in oxazolidinones with 1,2,3-triazoles has been found to produce compounds with good antibacterial properties and reduced or no activity against monoamine oxidase A (MAO-A), which is an undesired side effect of many oxazolidinones. This modification is particularly promising for the development of safer antibacterial agents (Reck et al., 2005).
Nanomaterials for Biomedical Applications
Zinc oxide (ZnO) nanoparticles have been recognized for their potential in biomedical research due to their anticancer and antimicrobial activities. These activities are attributed to the nanoparticles' ability to generate reactive oxygen species (ROS) and induce apoptosis. Furthermore, ZnO nanoparticles have been utilized as drug carriers, enhancing the delivery of drugs to targeted sites, thereby minimizing toxicity and off-target effects while amplifying synergistic effects. This makes them a promising platform for various biomedical applications (Mishra et al., 2017).
Water Purification
Zeolitic imidazolate frameworks (ZIFs), particularly ZIF-8, have been employed for the removal of contaminants such as phthalic acid and diethyl phthalate from water through adsorption. The high adsorption capacity of ZIF-8, compared to commercial activated carbon and other metal-organic frameworks (MOFs), suggests specific favorable interactions, likely electrostatic, between the positively charged surface of ZIF-8 and the negatively charged contaminants. This indicates the potential of ZIFs in water purification technologies (Khan et al., 2015).
Catalysis and Antimicrobial Activity
Metal nanoparticles embedded within metal-organic frameworks (M-NP@MOFs) have shown exceptional catalytic activity and antimicrobial properties. Specifically, Ag and Cu nanoparticles within a zinc-based boron imidazolate framework exhibited excellent catalytic activity in converting harmful substances like 4-nitrophenol to less harmful products and displayed strong antibacterial activity against common pathogens such as E. coli and S. aureus. This highlights the potential of these composites in water purification and antimicrobial applications (Qi et al., 2019).
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-bromobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2/c14-11-6-2-1-5-10(11)13(18)19-17-12(15)9-4-3-7-16-8-9/h1-8H,(H2,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRUPONXMAKMQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)ON=C(C2=CN=CC=C2)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O/N=C(/C2=CN=CC=C2)\N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

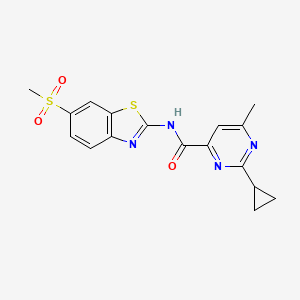
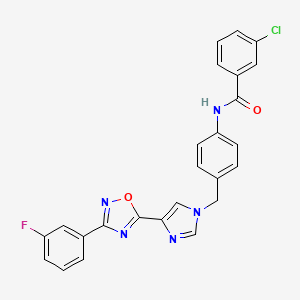
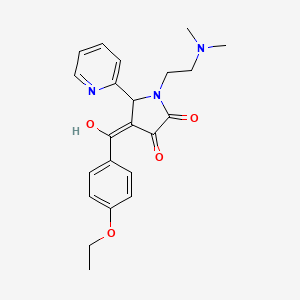
![1-(4-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2382580.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2382581.png)
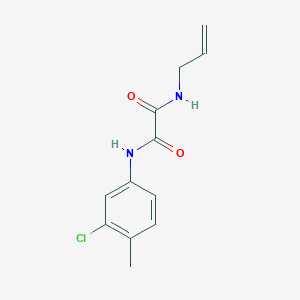
![3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B2382585.png)

![4,4,5,5-Tetramethyl-2-[2-(2-methylprop-2-enyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2382589.png)
![6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B2382590.png)
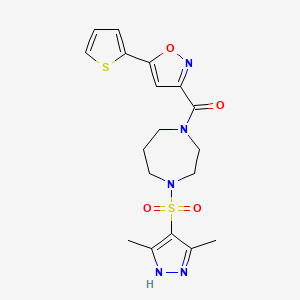
![Ethyl 2-bromothieno[3,2-b]furan-5-carboxylate](/img/structure/B2382592.png)
